molecular formula C32H58O10 B14609867 2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 59935-87-4

2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B14609867
CAS No.: 59935-87-4
M. Wt: 604.8 g/mol
InChI Key: VJYAJQFKKLYARJ-XTTHZMQRSA-N
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Description

2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound belonging to the class of glycol ethers and alkylphenols. It is characterized by a long chain of ethoxy groups attached to a phenoxy group, which is further substituted with a 2,4,4-trimethylpentan-2-yl group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the ethoxylation of 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions. The process involves the sequential addition of ethylene oxide to the phenol, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous reactors where ethylene oxide is added to 4-(2,4,4-trimethylpentan-2-yl)phenol in a controlled manner. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ethoxylated derivatives, aldehydes, carboxylic acids, and simpler alcohols .

Scientific Research Applications

2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. It interacts with molecular targets such as cell membranes and proteins, enhancing their solubility and stability .

Comparison with Similar Compounds

Similar Compounds

    4-Nonylphenol Ethoxylate: Similar in structure but with a nonyl group instead of a 2,4,4-trimethylpentan-2-yl group.

    Octylphenol Ethoxylate: Contains an octyl group instead of a 2,4,4-trimethylpentan-2-yl group.

    Nonylphenol Ethoxylate: Another similar compound with a nonyl group.

Uniqueness

2-(2-(2-(2-(2-(2-(2-(2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to the presence of the 2,4,4-trimethylpentan-2-yl group, which imparts distinct physicochemical properties such as higher hydrophobicity and stability compared to other ethoxylated phenols .

Properties

CAS No.

59935-87-4

Molecular Formula

C32H58O10

Molecular Weight

604.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy](114C)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C32H58O10/c1-31(2,3)28-32(4,5)29-6-8-30(9-7-29)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33/h6-9,33H,10-28H2,1-5H3/i26+2

InChI Key

VJYAJQFKKLYARJ-XTTHZMQRSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC[14CH2]OCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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